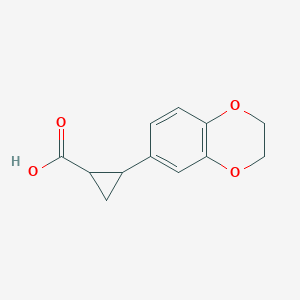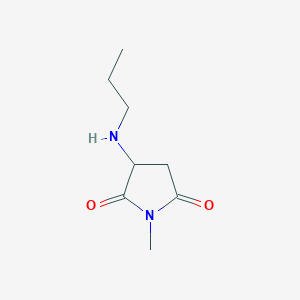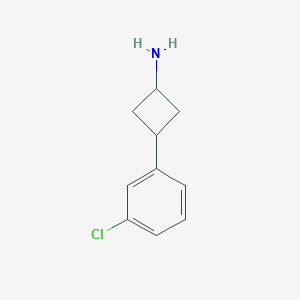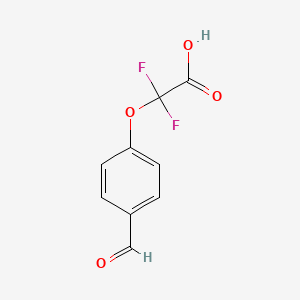
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-carbonsäure
Übersicht
Beschreibung
“2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid” is a chemical compound that has been studied for its antibacterial properties . It combines sulfonamide and benzodioxane fragments in its framework .
Synthesis Analysis
The synthesis of compounds similar to “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid” involves reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media . The structures of the synthesized compounds were confirmed by IR, 1H-NMR, EI-MS spectral techniques, and CHN analysis data .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis
This compound has shown to have antibacterial properties, particularly against Escherichia coli and Bacillus subtilis . It has also shown moderate inhibitory potential against acetylcholinesterase .Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.26 . It is a liquid at room temperature and should be stored at 4°C, protected from light .Wissenschaftliche Forschungsanwendungen
Enzymatische Synthese
Chirale Motive von 2,3-Dihydro-1,4-Benzodioxan werden in vielfältigen Arzneimitteln und bioaktiven Naturstoffen eingesetzt . Sie weisen signifikante biologische Aktivitäten auf und werden in der enzymatischen Synthese des chiralen 2,3-Dihydro-1,4-Benzodioxan-Motivs eingesetzt .
Therapeutische Mittel
Diese Verbindung wird zur Herstellung therapeutischer Mittel wie Prosypal, Dibozan, Piperoxan und Doxazosin verwendet . Diese Mittel haben bedeutende biologische Aktivitäten und werden in verschiedenen Behandlungen eingesetzt .
α-Glucosidase- und Acetylcholinesterase-Inhibitoren
Neue Sulfonamide mit Benzodioxan- und Acetamid-Moietäten wurden synthetisiert und gegen α-Glucosidase und Acetylcholinesterase (AChE) getestet . Die meisten der Verbindungen zeigten eine beträchtliche Hemmwirkung gegen Hefe-α-Glucosidase und eine schwache Wirkung gegen AChE .
Antibakterielles Mittel
Diese Verbindung hat sich als potentielles antibakterielles Mittel erwiesen. Es wurde festgestellt, dass sie das beste antibakterielle Mittel gegen B. subtilis ist und 60,04% des bakteriellen Biofilmwachstums hemmt .
Anodische Oxidation
Die Verbindung wird bei der anodischen Oxidation eines natürlichen antioxidativen Catechols, Hydroxytyrosol, eingesetzt . Dieser Prozess erzeugt nicht-aktiviertes o-Chinon und erzeugt strukturelle Analoga .
Synthese von Benzoxathiin-Derivaten
2,3-Dihydrobenzoxathiin-Derivate sind eine Klasse wichtiger sauerstoff- und schwefelhaltiger sechsgliedriger Benzoheterocyclen . Sie haben in der chemischen, agrochemischen, medizinischen und pharmazeutischen Forschung große Aufmerksamkeit erhalten, da sie als Antikrebsmittel, künstliche Süßstoffe, östrogene Mittel, Antioxidantien, Serotonin (5-HT 2C) -Inhibitoren und Antimykotika eingesetzt wurden .
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-12(14)9-6-8(9)7-1-2-10-11(5-7)16-4-3-15-10/h1-2,5,8-9H,3-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAGUSBYBOKQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419159.png)

![1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid](/img/structure/B1419162.png)
![Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419164.png)
![2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1419167.png)
![N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B1419169.png)

![2-chloro-N-[4-(dimethylamino)phenyl]propanamide hydrochloride](/img/structure/B1419173.png)
![2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane](/img/structure/B1419175.png)
![3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419176.png)
![5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B1419177.png)
